REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[CH:11][C:12]2[O:13][CH:14]=[CH:15][CH:16]=2)[C:9]#[N:10])=[CH:4][CH:3]=1.C1COCC1.CN(C=O)C.[BH4-].[Na+]>O.C(Cl)Cl.C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:11][C:12]2[O:13][CH:14]=[CH:15][CH:16]=2)[C:9]#[N:10])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C#N)=CC=1OC=CC1
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
While stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a flask under a nitrogen atmosphere was added 9.24 g
|
Type
|
STIRRING
|
Details
|
the resulting mixture stirred for an additional 18 hours
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
A mixture of 175 ml
|
Type
|
STIRRING
|
Details
|
while stirring at room temperature
|
Type
|
WASH
|
Details
|
The methylene chloride solution was washed with 10% aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 8.24 g
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C#N)CC=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |